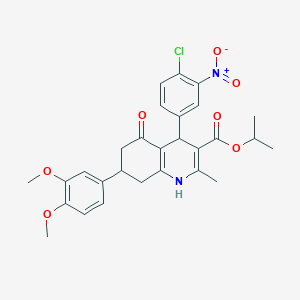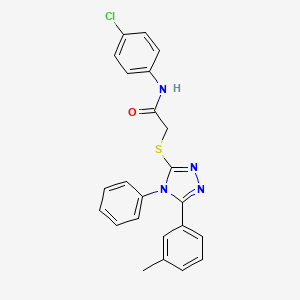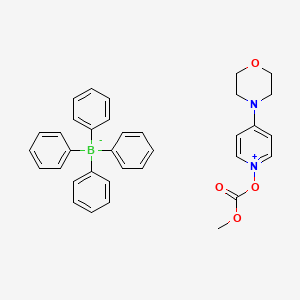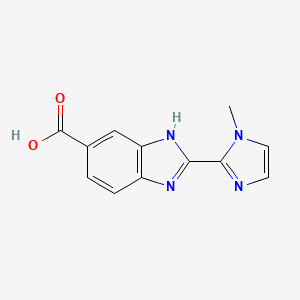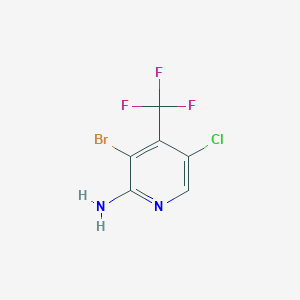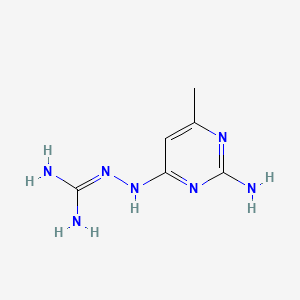
Guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)-, is a compound that belongs to the class of guanidines and pyrimidines. This compound is characterized by the presence of a guanidine group attached to a pyrimidine ring, which is further substituted with an amino group and a methyl group. Guanidine derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)-, typically involves the reaction of 2-amino-4,6-dichloropyrimidine with guanidine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution of the chlorine atoms with the guanidine group . The reaction conditions may vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)-, often involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methyl groups on the pyrimidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles such as alkyl halides, nucleophiles like amines; reactions are conducted in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can result in various substituted pyrimidine derivatives .
Scientific Research Applications
Guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)-, has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)-, involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other proteins. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Similar structure but with two methyl groups instead of one.
2-Amino-4,6-dichloropyrimidine: Precursor in the synthesis of guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)-.
Guanidine hydrochloride: Common guanidine derivative used in various applications
Uniqueness
Guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)-, is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
31414-53-6 |
|---|---|
Molecular Formula |
C6H11N7 |
Molecular Weight |
181.20 g/mol |
IUPAC Name |
2-[(2-amino-6-methylpyrimidin-4-yl)amino]guanidine |
InChI |
InChI=1S/C6H11N7/c1-3-2-4(11-6(9)10-3)12-13-5(7)8/h2H,1H3,(H4,7,8,13)(H3,9,10,11,12) |
InChI Key |
XFFUXCVIGORZOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



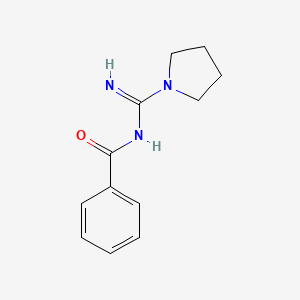
![(3-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol](/img/structure/B11772044.png)
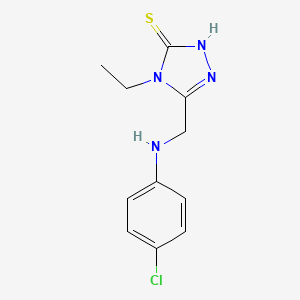
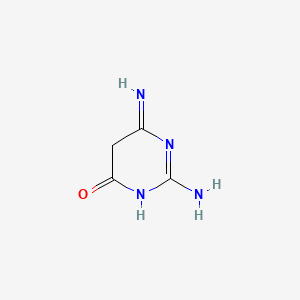
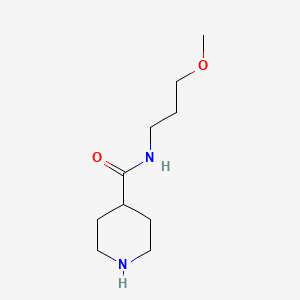

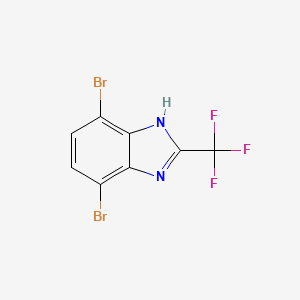
![12H-Indolo[2,3-a]quinolizin-5-ium](/img/structure/B11772088.png)
